1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one
Description
Historical Development of Azetidine-based Compounds
The discovery of azetidine, a four-membered saturated heterocycle containing one nitrogen atom, dates to early 20th-century investigations into strained organic systems. Initially characterized by its strong basicity and ammonia-like odor, azetidine’s synthetic utility remained limited until the mid-20th century, when β-lactam antibiotics underscored the pharmacological potential of small nitrogen-containing rings. Early synthesis routes relied on reductions of azetidinones (β-lactams) using lithium aluminium hydride, a method that provided foundational insights into azetidine’s reactivity. The isolation of azetidine-2-carboxylic acid from Convallaria majalis in the 1950s further catalyzed interest, as this natural product demonstrated the viability of azetidine motifs in bioactive contexts.
By the 1980s, advances in regioselective epoxide aminolysis, such as those catalyzed by lanthanoid trifluoromethanesulfonates, enabled the targeted construction of azetidine derivatives. These methods addressed longstanding challenges in controlling stereochemistry and functional group compatibility, paving the way for azetidines’ integration into complex molecular architectures. The introduction of sulfonyl groups into azetidine frameworks emerged later, driven by the sulfonyl moiety’s ability to enhance metabolic stability and modulate electronic properties in drug candidates.
Significance in Heterocyclic Medicinal Chemistry
Azetidine sulfonyl compounds occupy a unique niche in medicinal chemistry due to their balanced polarity, conformational rigidity, and capacity for structural diversification. The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, which stabilize adjacent carbocations and facilitate nucleophilic substitutions—a property exploited in recent defluorosulfonylation (deFS) strategies. For instance, azetidine sulfonyl fluorides (ASFs) like 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one serve as versatile intermediates for coupling with nucleophiles such as amines, alcohols, and thiols, enabling rapid access to libraries of bioactive analogs.
The azetidine ring’s strain energy (approximately 26 kcal/mol) confers reactivity distinct from larger heterocycles, making it a valuable scaffold for probing enzyme active sites and improving ligand-target binding kinetics. Commercial drugs such as Ezetimibe, which features a monocyclic azetidine-2-one, exemplify the scaffold’s ability to mimic proline residues while resisting proteolytic degradation. Hybrid structures combining azetidine sulfonyl groups with quinolones or kinase-targeting motifs have demonstrated enhanced antibacterial and anticancer activities compared to their parent compounds, underscoring the scaffold’s versatility.
Research Evolution of Sulfonyl Azetidines
The synthesis of sulfonyl azetidines has evolved from classical stoichiometric methods to catalytic and photocatalytic strategies. Early approaches relied on the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, but faced limitations in regioselectivity and functional group tolerance. Innovations in lanthanoid catalysis, particularly using La(OTf)₃, enabled intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines with high diastereoselectivity.
Recent breakthroughs in radical chemistry have further expanded synthetic access. For example, blue light-driven photocatalysis with iridium-based sensitizers facilitates strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs), producing C3–N sulfonyl azetidines with exceptional efficiency (up to 95% yield). This method leverages the exergonic cleavage of sulfonyl imines to generate carbon-centered radicals, which subsequently undergo recombination with nitrogen nucleophiles—a pathway computationally validated to favor kinetically controlled product formation.
Concurrently, the development of azetidine sulfonyl fluorides (ASFs) has enabled modular diversification under mild conditions. Heating ASFs at 60°C in acetonitrile initiates defluorosulfonylation, generating reactive carbocations that couple with diverse nucleophiles without requiring acidic or strongly basic promoters. This strategy has been applied to synthesize amino-azetidines, sulfoximines, and phosphonate derivatives, many of which lack accessible carbonyl analogs.
Current Research Landscape and Challenges
Contemporary studies focus on overcoming three primary barriers: (1) achieving enantioselective sulfonyl azetidine synthesis, (2) improving functional group compatibility in radical-mediated processes, and (3) enabling late-stage diversification of complex drug candidates. Photocatalytic methods, while efficient, often require expensive iridium catalysts and precise control over reaction stoichiometry to minimize byproducts. Transition metal-free alternatives, such as organophotoredox systems, are under investigation but remain less effective for sterically hindered substrates.
The integration of sulfonyl azetidines into proteolysis-targeting chimeras (PROTACs) exemplifies their potential in targeted protein degradation. ASFs bearing pomalidomide derivatives have been conjugated to E3 ligase recruiters, yielding bifunctional degraders with improved cellular permeability compared to traditional linkers. However, scalability remains a hurdle, as multi-step syntheses of ASF precursors often involve hazardous reagents like TMSI for deprotection.
Table 1: Key Synthetic Routes to Sulfonyl Azetidines
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-10(2)7-14(17)16-8-13(9-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSQTIGFNNGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds, such as azetidin-2-ones, have been shown to target tubulin and act as selective estrogen-receptor modulators (serms).
Mode of Action
Based on the structure and activity of related compounds, it can be inferred that it may interact with its targets in a competitive mode.
Biochemical Pathways
Related compounds have been shown to affect the synthesis of bacterial cell walls and have antiproliferative activity.
Pharmacokinetics
A related compound, jnj-42226314, has been shown to bind to its target in a time- and dose-dependent manner. This suggests that the compound may have similar pharmacokinetic properties.
Biological Activity
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 1448064-80-9 |
The structure features a sulfonyl group attached to an azetidine ring, which is known for its diverse biological activities. The fluorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.
- Acylation : The final assembly includes acylation with 3-methylbutan-1-one under controlled conditions to ensure high yield and purity .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical cellular processes, disrupting pathogen survival or tumor growth .
- Receptor Modulation : The compound could act on various receptors, potentially influencing signaling pathways crucial for cellular function .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, azetidine derivatives have been shown to possess antibacterial activity against a range of pathogens, including resistant strains .
Anticancer Activity
Several studies have highlighted the anticancer potential of azetidine derivatives. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves targeting specific pathways associated with cancer cell survival.
Case Studies
- Antiviral Activity : Some azetidinone derivatives have shown antiviral properties against viruses such as influenza and coronaviruses. For example, certain analogs demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM), indicating potential therapeutic applications for viral infections .
- Neuroprotective Effects : Preliminary studies suggest that this class of compounds may also inhibit beta-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid beta plaque formation, a hallmark of the disease.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Electronic Effects
Physical Properties
- Melting Points : Sulfonyl-containing compounds (e.g., derivatives) show higher melting points (132–230°C) due to intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to fall within this range .
- Solubility : The 4-fluorophenyl group may enhance lipophilicity compared to methoxy or thiophene substituents, impacting pharmacokinetic profiles .
Crystallographic Insights
- Molecular Packing : Fluorophenyl groups in chalcone derivatives () adopt perpendicular or planar orientations, influencing crystal packing. Similar behavior is expected in the target compound, affecting crystallinity and stability .
- Software Validation : Structural characterization likely employs SHELX programs (), widely used for small-molecule refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
